molecular formula C106H178N40O32S7 B582968 omega-conotoxin MVIIC CAS No. 147794-23-8

omega-conotoxin MVIIC

Cat. No.: B582968
CAS No.: 147794-23-8
M. Wt: 2749.3 g/mol
InChI Key: FHVUTHWUIUXZBY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Omega-Conotoxin MVIIC, a peptide toxin originally isolated from Conus magus snail venom, specifically targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and synaptic integration .

Mode of Action

This compound acts by physically occluding the channel pore of the N-type CaV channels . This blockage inhibits the flow of calcium ions (Ca2+) through these channels, thereby disrupting the normal functioning of the cell . The toxin’s binding kinetics can show slow dissociation rates, leading to a poorly reversible blockage and long-term inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the N-type CaV channels, the toxin prevents the influx of calcium ions into the cell. This disruption can affect downstream cellular processes that rely on calcium signaling, such as neurotransmitter release and muscle contraction .

Pharmacokinetics

Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are significantly influenced by the method of administration .

Result of Action

The primary result of this compound’s action is the inhibition of pain signals. By blocking the N-type CaV channels, the toxin can disable nerves that transmit pain signals . This makes it a potent analgesic, with some studies suggesting it is 100 to 1,000 times more potent than morphine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the toxin’s ability to cross the blood-brain barrier (BBB) is limited, which can affect its efficacy in the central nervous system (CNS) . Strategies such as the fusion of the toxin with the tat-transducing domain have been shown to enhance its ability to cross the bbb, thereby improving its analgesic efficiency .

Biochemical Analysis

Biochemical Properties

Omega-conotoxin MVIIC plays a crucial role in biochemical reactions by inhibiting specific types of voltage-gated calcium channels, namely the N-type and P/Q-type calcium channels . These channels are essential for the regulation of calcium influx into cells, which in turn influences various cellular processes. This compound interacts with these channels by binding to their extracellular domains, thereby blocking calcium entry and modulating neurotransmitter release . This interaction is highly specific and involves the formation of stable complexes between the toxin and the channel proteins.

Cellular Effects

The effects of this compound on cells are profound, particularly in neurons where it inhibits calcium-dependent processes. By blocking N-type and P/Q-type calcium channels, this compound reduces the release of neurotransmitters such as glutamate, which is critical for synaptic transmission . This inhibition can lead to decreased neuronal excitability and altered cell signaling pathways. Additionally, this compound has been shown to influence gene expression and cellular metabolism by modulating calcium-dependent transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a well-defined mechanism of action. The toxin binds to the extracellular regions of the N-type and P/Q-type calcium channels, occluding the channel pore and preventing calcium ions from entering the cell . This binding is highly specific and involves interactions with key amino acid residues on the channel proteins. The inhibition of calcium influx by this compound leads to a cascade of downstream effects, including the suppression of calcium-dependent enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is relatively high, allowing it to maintain its inhibitory effects on calcium channels for extended periods . Degradation of this compound can occur under certain conditions, leading to a gradual loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of neurotransmitter release and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcium channels without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing harm. These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with calcium channels. The inhibition of these channels by this compound affects calcium-dependent metabolic processes, including the activation of metabolic enzymes and the regulation of metabolic flux . Additionally, the compound can influence the levels of various metabolites by modulating calcium signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and synaptic vesicles, where it exerts its inhibitory effects on calcium channels.

Preparation Methods

OMEGA-CONOTOXIN MVIIC is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Chain Elongation: Subsequent amino acids are added one by one in a specific sequence, with each addition involving deprotection and coupling reactions.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial production of this compound follows similar principles but on a larger scale, with optimizations for yield and purity .

Properties

CAS No.

147794-23-8

Molecular Formula

C106H178N40O32S7

Molecular Weight

2749.3 g/mol

IUPAC Name

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid

InChI

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)

InChI Key

FHVUTHWUIUXZBY-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26

Synonyms

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13

Origin of Product

United States

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